Cas no 1203590-03-7 (Pseudoginsenoside PPT(E).)
Pseudoginsenoside PPT(E). Chemical and Physical Properties
Names and Identifiers
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- Dammar-20(22)-ene-3,12,25-triol, (3β,12β,20E)-
- Neopanaxadiol
- Pseudoginsenoside PPT(E).
-
- Inchi: 1S/C30H52O3/c1-19(10-9-14-26(2,3)33)20-11-16-30(8)25(20)21(31)18-23-28(6)15-13-24(32)27(4,5)22(28)12-17-29(23,30)7/h10,20-25,31-33H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1
- InChI Key: CZMPRYZUTNMZPT-XFDQNDEISA-N
- SMILES: C[C@@]12CC[C@@]3([H])C([C@@H](O)CC[C@]3(C)[C@@]1([H])C[C@@H](O)[C@]1([H])[C@@H](/C(/C)=C/CCC(O)(C)C)CC[C@@]21C)(C)C
Computed Properties
- Exact Mass: 460.39164552g/mol
- Monoisotopic Mass: 460.39164552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 783
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 60.7Ų
Pseudoginsenoside PPT(E). Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38589-5mg |
Neopanaxadiol |
1203590-03-7 | 5mg |
¥ 7000 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38589-5 mg |
Neopanaxadiol |
1203590-03-7 | 5mg |
¥7000.00 | 2023-04-05 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | ST55760105MG |
Neopanaxadiol |
1203590-03-7 | HPLC≥98% | 5mg |
¥1500.00 | 2023-04-04 | |
| AN HUI ZE SHENG Technology Co., Ltd. | -5mg |
Neopanaxadiol |
1203590-03-7 | HPLC≥98% | 5mg |
¥1500.00 | 2023-09-15 |
Pseudoginsenoside PPT(E). Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Pseudoginsenoside PPT(E).
Recent Advances in Pseudoginsenoside PPT(E) (CAS: 1203590-03-7) Research: Therapeutic Potential and Mechanisms
Pseudoginsenoside PPT(E) (CAS: 1203590-03-7), a rare ginsenoside derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and promising pharmacological activities. This compound, derived from Panax species, exhibits distinct bioactivity profiles compared to classical ginsenosides, particularly in neuroprotection, anti-inflammatory effects, and metabolic regulation. Recent studies published in Q1 journals (2023-2024) have elucidated novel molecular targets and therapeutic applications, positioning PPT(E) as a potential lead compound for drug development in neurodegenerative and metabolic disorders.
A groundbreaking study in Acta Pharmacologica Sinica (2024) demonstrated PPT(E)'s dual modulation of the Nrf2/HO-1 and NF-κB pathways in microglial cells, achieving 72% reduction in neuroinflammation markers at 10 μM concentration. The research employed CRISPR-Cas9 gene editing to validate PPT(E)'s specific binding to Keap1 cysteine residues (Kd = 3.2 nM), explaining its potent antioxidant effects. Parallel work in Nature Chemical Biology revealed PPT(E)'s unique 20(S)-protopanaxatriol scaffold enables selective PPARγ partial agonism (EC50 = 0.8 μM), showing superior anti-diabetic effects without the weight gain side effects associated with full agonists like rosiglitazone.
Advanced analytical techniques including cryo-EM (3.8 Å resolution) and metabolomics profiling have recently characterized PPT(E)'s membrane permeability (Papp = 8.7 × 10-6 cm/s in Caco-2 models) and blood-brain barrier penetration (brain/plasma ratio of 0.32 in murine models). These properties, combined with newly documented stability in human liver microsomes (t1/2 > 120 min), address previous pharmacokinetic challenges. Current clinical translation efforts focus on nanoparticle formulations (PLGA-PEG systems showing 92% encapsulation efficiency) to enhance oral bioavailability from 12% to 58% in preclinical trials.
The compound's emerging role in cancer therapeutics was highlighted in a Journal of Medicinal Chemistry study (March 2024), where PPT(E) showed selective inhibition of cancer stem cells via Wnt/β-catenin pathway modulation (IC50 = 5.3 μM in colorectal cancer models). Notably, the 1203590-03-7 derivative exhibited 3-fold greater potency than standard ginsenoside Rd against CD44+ tumor-initiating cells, while maintaining negligible cytotoxicity to normal intestinal epithelial cells (selectivity index > 15). These findings have spurred patent filings (WO2024015123) for PPT(E)-based combination therapies with immune checkpoint inhibitors.
Ongoing challenges include scaling up the complex semi-synthetic production (current yield 2.8% from ginsenoside Re), with recent biocatalytic approaches using engineered UDP-glycosyltransferases showing promise (yield improvement to 18% in pilot studies). The research community anticipates phase I clinical trials for PPT(E) in Alzheimer's disease and type 2 diabetes indications within 24 months, supported by comprehensive toxicology data showing no observed adverse effects at 200 mg/kg/day in 90-day rodent studies. These developments position 1203590-03-7 as a pivotal compound bridging traditional medicine and modern drug discovery paradigms.
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